![molecular formula C30H22O2 B14380132 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone CAS No. 90020-77-2](/img/structure/B14380132.png)
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone is a complex organic compound with the molecular formula C30H22O2 and a molecular weight of 414.494 g/mol . This compound is characterized by its unique structure, which includes two fluorenyl groups and an acetyl group. It is primarily used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone typically involves the reaction of fluorenone derivatives with acetylating agents under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where fluorenone reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction results in fluorenyl alcohols.
Applications De Recherche Scientifique
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, its oxidation products may interact with cellular components, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone can be compared with other fluorenyl derivatives, such as fluorenone and fluorenyl alcohol. While these compounds share a similar core structure, their chemical properties and reactivity differ due to the presence of different functional groups. For instance, fluorenone is more prone to reduction reactions, while fluorenyl alcohol is more reactive in oxidation reactions .
Similar compounds include:
Fluorenone: A ketone derivative of fluorene.
Fluorenyl alcohol: An alcohol derivative of fluorene.
Fluorenyl hydrazone: A hydrazone derivative of fluorene.
Propriétés
Numéro CAS |
90020-77-2 |
|---|---|
Formule moléculaire |
C30H22O2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H22O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16,29-30H,1-2H3 |
Clé InChI |
QZZCVEDRHGZABW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


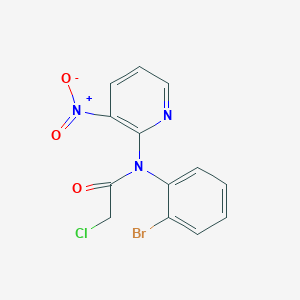
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)


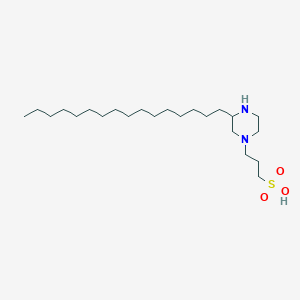
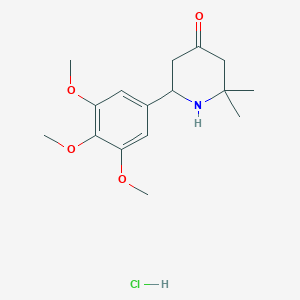
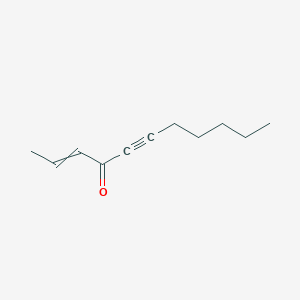
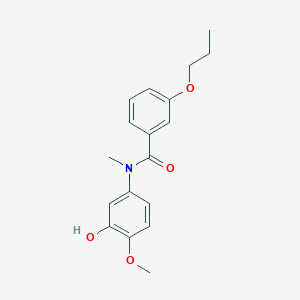
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
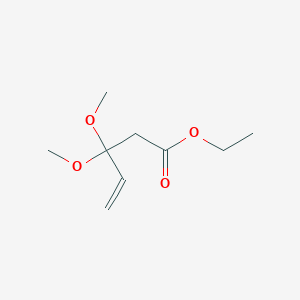


![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
